![molecular formula C11H15N5 B1204440 N6-Cyclopentyl-9-methyladenine CAS No. 109292-91-3](/img/structure/B1204440.png)
N6-Cyclopentyl-9-methyladenine
Übersicht
Beschreibung
Introduction N6-Cyclopentyl-9-methyladenine is a compound with potential pharmacological significance due to its selective activity on adenosine receptors. It has been characterized in both in vitro and in vivo models, revealing a high affinity for A1 adenosine receptors and selective antagonism without significant impact on other receptor types at concentrations up to 10,000 nM (Barrett et al., 1993). This specificity suggests its utility in scientific research focused on adenosine receptor-mediated processes.
Synthesis Analysis The synthesis of this compound and similar compounds often involves cyclizations of alkoxyamidines or specific substitutions at the N6 position of adenine derivatives. For instance, cyclizations with formic acid have been used to produce N6-methoxy-9-methyladenine and its 2-deuterated species, highlighting the complexity and versatility of methods used to synthesize these compounds (Fujii et al., 1987).
Molecular Structure Analysis Structural analyses of this compound derivatives have shown that certain substitutions at the N6 position, such as the cyclopentyl group, significantly affect the molecule's properties, including its binding affinity and selectivity towards adenosine receptors. Such modifications can alter the molecule's potency and selectivity, as seen with N6 and N-9 substituents' effects on adenosine receptor affinity (Thompson et al., 1991).
Chemical Reactions and Properties Chemical modifications, like methylation at the N6 position, influence the regioselectivity in further chemical reactions of adenine derivatives. For example, the presence of a methoxyl group at the N6 position directs further methylation to specific sites on the molecule, demonstrating the intricate relationship between structure and reactivity (Fujii et al., 1983).
Physical Properties Analysis Electrostatic potential maps for derivatives of this compound, such as 3-methyladenine and 9-methyladenine, help rationalize the increased ligating power of certain alkylated 6-aminopurines. This provides insight into the molecular basis for the selective interaction of these compounds with biological targets (Orbell et al., 1982).
Chemical Properties Analysis The chemical properties of this compound, including its interactions with biological molecules, are significantly influenced by its structural features. For instance, the N6-cyclopentyl substituent increases the compound's potency at the A1 receptor while decreasing it at the A2 receptor, demonstrating the chemical basis for its pharmacological selectivity (Thompson et al., 1991).
Wissenschaftliche Forschungsanwendungen
1. A1 Adenosine Receptor Antagonism
N6-Cyclopentyl-9-methyladenine has been studied for its potential as an antagonist at the A1 adenosine receptor. Research indicates that N6-substituted 9-methyladenines, particularly those with a cyclopentyl substituent, show increased potency at the A1 receptor while decreasing potency at the A2 receptor. This differential effect results in selectivity for the A1 receptor, which could have implications in various pharmacological contexts (Thompson, Secunda, Daly, & Olsson, 1991).
2. Biochemical and Pharmacological Characterization
In vitro and in vivo studies have helped in characterizing the pharmacological and biochemical profile of this compound (N-0840). These studies have shown its high affinity for A1 adenosine receptors compared to A2 receptors, and its competitive antagonism in guinea pig tissues. Such characterization is essential for understanding the potential therapeutic uses of this compound (Barrett, May, Martin, & Miller, 1993).
3. Role in DNA Methylation and Epigenetics
N6-methyladenine, a form of DNA modification, has been identified in mammalian embryonic stem cells. It plays a role in transcriptional silencing and is correlated with the evolutionary age of LINE-1 transposons. This discovery suggests a new role for N6-methyladenine in epigenetic silencing, distinct from its role in gene activation in other organisms, demonstrating its significance in the epigenetic regulation repertoire in mammalian genomes (Wu et al., 2016).
4. DNA Modification Identification Techniques
Research has also focused on developing computational tools for identifying DNA N6-methyladenine sites, such as in the rice genome. The development of such models and techniques is important for understanding the biological function of DNA modifications, including N6-methyladenine, across different species (Le, 2019).
5. Tautomerism in N6-Alkoxyadenines
Studies on the tautomerism in 9-substituted N6-alkoxyadenines, including N6-methyladenine, have provided insights into the conformational properties of these compounds. This knowledge is crucial for understanding how N6-methyladenine and similar compounds interact with biological molecules and influence processes such as DNA replication and repair (Fujii et al., 1987).
6. Potential Epigenetic Mark in Eukaryotes
N6-Methyladenine (6mA) has been proposed as a potential "epigenetic" mark in eukaryotes, with studies suggesting its gene regulatory function in various organisms. This adds to the understanding of DNA methylation and its role in gene regulation and epigenetics (Heyn & Esteller, 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N6-Cyclopentyl-9-methyladenine (N-0840) primarily targets the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels, and thus decreasing cellular activity .
Mode of Action
N-0840 interacts with the A1 adenosine receptor by binding to it with a 14- to 400-fold greater affinity than it does to the A2 adenosine receptor . This interaction competitively antagonizes the receptor, thereby inhibiting the receptor-mediated effects of adenosine .
Biochemical Pathways
The primary biochemical pathway affected by N-0840 is the adenosine signaling pathway. By antagonizing the A1 adenosine receptor, N-0840 inhibits the downstream effects of adenosine, such as negative inotropism, chronotropism, and dromotropism .
Pharmacokinetics
The pharmacokinetics of N-0840 have been studied both in vitro and in vivo . It has been found to be a poor inhibitor of total cyclic nucleotide phosphodiesterase activity and of adenosine uptake . The duration of action of N-0840 ranges from 1 minute (after 3 µmol/kg intravenously) to 8 hours (after 100 µmol/kg orally) .
Result of Action
The molecular and cellular effects of N-0840’s action primarily involve the antagonism of A1 adenosine receptor-mediated effects. In anesthetized rats, N-0840 selectively antagonized A1 adenosine receptor-mediated bradycardia . It generally failed to affect a2 adenosine receptor-mediated vasodilation .
Eigenschaften
IUPAC Name |
N-cyclopentyl-9-methylpurin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-16-7-14-9-10(12-6-13-11(9)16)15-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMRVYPPUVMKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NC3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148871 | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109292-91-3 | |
Record name | N-Cyclopentyl-9-methyl-9H-purin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109292-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(6)-Cyclopentyl-9-methyladenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109292913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(6)-cyclopentyl-9-methyladenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N6-Cyclopentyl-9-methyladenine interact with adenosine receptors, and what are the downstream effects of this interaction?
A1: this compound acts as a selective antagonist of the adenosine A1 receptor. [, ] This means it binds to the A1 receptor, preventing adenosine from binding and exerting its usual effects. [, ] By blocking the A1 receptor, this compound can counteract adenosine's inhibitory actions on various physiological processes, such as heart rate and neuronal excitability. [, ] For example, in the heart, A1 receptor activation typically slows down heart rate. By blocking this receptor, this compound can prevent this slowing effect and potentially increase heart rate. []
Q2: What is the structure-activity relationship of this compound, and how do structural modifications affect its activity and selectivity?
A2: this compound belongs to a class of compounds where N6 substitution on the 9-methyladenine scaffold significantly influences its interaction with adenosine receptors. [] The cyclopentyl group at the N6 position plays a crucial role in its high affinity for the A1 receptor. [] This specific substitution leads to a considerable increase in potency at A1 receptors compared to the unsubstituted 9-methyladenine. [] Interestingly, the same modification may have a lesser effect or even decrease the compound's potency at A2 receptors, contributing to its selectivity profile. [] This suggests that the cyclopentyl group allows this compound to adopt a conformation that favorably interacts with the binding site of the A1 receptor.
A3: this compound demonstrates favorable pharmacokinetic properties, including oral bioavailability. [] In animal studies, it exhibited a range of durations of action, lasting from minutes to several hours depending on the dose and route of administration (intravenous or oral). [] Furthermore, it displayed minimal effects on blood pressure and heart rate at therapeutic doses, indicating a potentially safe cardiovascular profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.